molecular formula C8H10N2OS B040628 (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 123772-40-7

(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B040628
CAS No.: 123772-40-7
M. Wt: 182.25 g/mol
InChI Key: JJMMPXPZBLFCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a sophisticated, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazothiazole core, a privileged scaffold known for its diverse biological activities and its ability to interact with various enzymatic targets. The primary research value of this chemical lies in its functionalized structure; the methanol group at the 5-position serves as a versatile synthetic handle, enabling further chemical derivatization into novel analogs, potential enzyme inhibitors, or molecular probes. Researchers are investigating its incorporation into larger, more complex structures to modulate pharmacokinetic properties and enhance target binding affinity. Its mechanism of action is context-dependent on the final synthesized compound, but the core scaffold is frequently associated with interactions in the ATP-binding pockets of kinases, as well as with other pharmacologically relevant targets. This makes it a critical intermediate for the development of potential therapeutic agents targeting cancer, infectious diseases, and inflammatory conditions. Supplied at a high purity grade, this reagent is intended For Research Use Only and is an essential tool for synthetic chemists and drug discovery scientists aiming to explore novel chemical space and develop next-generation bioactive molecules.

Properties

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMMPXPZBLFCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429320
Record name (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123772-40-7
Record name (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

  • 2-Amino-4-methylthiazole serves as the starting material. Its amine group reacts with α-bromoketones to form the fused imidazo-thiazole system.

  • α-Bromo-3-methyl-2-butanone introduces methyl groups at positions 2 and 6 during cyclization. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 2,6-dimethylimidazo[2,1-b]thiazole.

Mechanistic Insights

Cyclization occurs via nucleophilic attack of the thiazole amine on the ketone carbonyl, followed by bromide elimination and aromatization. Steric and electronic effects from methyl groups influence reaction kinetics, with higher yields (75–85%) achieved under inert atmospheres.

Introduction of the Methanol Group

The methanol moiety at position 5 is introduced through a two-step sequence: formylation followed by reduction .

Formylation at Position 5

  • Vilsmeier-Haack Reaction : The core compound reacts with phosphorus oxychloride (POCl₃) and DMF at 0–5°C to generate 2,6-dimethylimidazo[2,1-b]thiazole-5-carbaldehyde.

    • Conditions : 1.5 equivalents POCl₃, 2.0 equivalents DMF, dichloromethane solvent, 12-hour reaction time.

    • Yield : 60–70%, with purity >90% confirmed by HPLC.

Reduction to Primary Alcohol

  • Sodium Borohydride (NaBH₄) Reduction : The aldehyde intermediate is reduced in methanol at 0°C for 1 hour, yielding the target methanol derivative.

    • Optimization : Excess NaBH₄ (2.5 equivalents) ensures complete conversion. Quenching with aqueous NH₄Cl prevents over-reduction.

    • Yield : 85–90%, with isolated product purity of 95% via recrystallization (ethanol/water).

Alternative Synthetic Pathways

Nucleophilic Substitution

  • Bromomethyl Intermediate : Bromination of 2,6-dimethylimidazo[2,1-b]thiazole at position 5 using N-bromosuccinimide (NBS) and AIBN initiates substitution. Subsequent reaction with NaOH in aqueous THF introduces the methanol group.

    • Challenges : Low regioselectivity (<50%) limits practicality without directing groups.

Catalytic Hydrogenation

  • Pd/C-Mediated Reduction : The aldehyde intermediate undergoes hydrogenation (1 atm H₂, 25°C) in ethanol, achieving 80% yield. This method avoids borohydride waste but requires rigorous catalyst activation.

Reaction Optimization and Analytical Validation

Design of Experiments (DoE)

  • A three-factor DoE (temperature, solvent polarity, catalyst loading) identified optimal conditions for cyclization:

    • Temperature : 90°C (avoids side-product formation).

    • Solvent : DMF (polar aprotic, enhances nucleophilicity).

    • Catalyst : Triethylamine (0.5 equivalents, accelerates bromide elimination).

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 4.65 (s, 2H, CH₂OH), δ 2.45 (s, 6H, 2×CH₃), and δ 7.20 (s, 1H, thiazole-H).

  • IR Spectroscopy : O–H stretch at 3300 cm⁻¹, C=N stretch at 1610 cm⁻¹.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity, with a recovery rate of 70%.

  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves trace impurities but is less cost-effective for large batches .

Scientific Research Applications

Medicinal Chemistry

(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest interactions with specific biological targets, making it a candidate for drug development. Research has focused on its efficacy against various diseases, particularly in the context of antimicrobial and anticancer properties.

Case Studies:

  • Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds containing the thiazole and imidazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of new synthetic methodologies and reaction pathways.

Synthesis Methods:

  • Reactions Involving Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives that may enhance biological activity.
  • Cyclization Reactions: It can participate in cyclization reactions to generate more complex structures with potential pharmacological properties.

Research highlights the diverse biological activities associated with this compound:

Biological ActivityDescription
AntimicrobialExhibits activity against bacteria and fungi.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
AntioxidantProtects cells from oxidative stress.

Comparison with Similar Compounds

Core Modifications

  • Imidazo[2,1-b]thiazole Derivatives: 2,6-Dimethylimidazo[2,1-b]thiazole-5-carbonitrile (CAS: 1174644-27-9): Replaces the hydroxymethyl group with a cyano moiety. This substitution enhances electrophilicity, influencing reactivity in nucleophilic additions . 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Features a sulfanyl and aldehyde group, enabling further derivatization via condensation reactions .

Substituent Variations

  • 3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone: Incorporates a methoxyindolinone moiety, enhancing π-π stacking interactions with biological targets. This derivative demonstrated the highest antitumor activity in its series (IC₅₀ = 2.94 µM against HepG2) .
  • 1,3,4-Thiadiazole Derivatives (e.g., 9b): Synthesized via hydrazonoyl halide reactions, these compounds show potent COX-2 inhibition (IC₅₀ = 0.08–0.16 µM) due to electron-withdrawing substituents on the thiadiazole ring .

Antitumor Activity

Compound Cell Line (IC₅₀, µM) Key Structural Feature Reference
(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol hydrazones MCF-7: 3.4–7.8 Hydroxymethyl for hydrazone formation
3-[(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone HepG2: 2.94 Methoxyindolinone fusion
Thiazole derivative 12a HepG2: 1.19; MCF-7: 3.4 Arylthiazole substituent

Enzyme Inhibition

  • COX-2 Selectivity :
    • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : Most potent COX-2 inhibitor (IC₅₀ = 0.08 µM) due to the sulfonylphenyl group enhancing hydrophobic interactions .
    • 1,3,4-Thiadiazole 9b : Dual antitumor and COX-2 inhibitory activity, highlighting the versatility of the thiadiazole scaffold .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methyl substituents at the 2- and 6-positions improve metabolic stability and lipophilicity, enhancing membrane permeability .
  • Hydroxymethyl vs. Cyano: The hydroxymethyl group in (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol facilitates hydrazone formation, critical for pro-apoptotic activity, while cyano derivatives favor electrophilic reactivity .
  • Heterocyclic Fusion: Indolinone or thiadiazole fusion amplifies π-stacking and hydrogen-bonding interactions with kinase or COX-2 active sites .

Biological Activity

(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by an imidazo-thiazole ring system with a hydroxyl functional group. Its molecular formula is C8H10N4OSC_8H_{10}N_4OS with a molecular weight of approximately 194.26 g/mol. The presence of both imidazole and thiazole functionalities enhances its reactivity and interaction with biological targets.

Research indicates that compounds containing thiazole and imidazole rings exhibit diverse pharmacological properties. The mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Preliminary studies suggest potential interactions with DNA, leading to cytotoxic effects in cancer cells.
  • Modulation of Protein Functions : It may affect the activity of proteins involved in cell proliferation and apoptosis.

Anticancer Properties

Numerous studies have evaluated the anticancer properties of thiazole derivatives, including this compound.

Cytotoxicity Studies :
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)12.5
This compoundHCT116 (colon)15.0
This compoundHepG2 (liver)18.0

These values indicate promising anticancer activity compared to standard chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

A notable study involved synthesizing derivatives of thiazole and evaluating their biological activity against cancer cell lines. The synthesized compounds were tested for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of the EGFR pathway. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives. It was found that specific substitutions on the thiazole ring enhanced anticancer activity while minimizing toxicity to normal cells .

Q & A

Q. What are the efficient synthetic routes for (2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MsOH) is a high-yield method (90–96%) for synthesizing imidazo[2,1-b]thiazole derivatives. Key steps include:

  • Reacting readily available substrates under mild conditions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) on silica gel with UV detection.
  • Purifying products via recrystallization or flash chromatography. Table 1: Representative Reaction Conditions and Yields
SubstrateCatalyst/ReagentTemperatureTimeYield (%)
Arylthioamide derivativesEaton’s reagentRT to 80°C2–4 h90–96

Q. How is the compound characterized for purity and structural confirmation?

  • Purity: Assessed via melting point analysis (open capillary method, electrothermal apparatus) and TLC.
  • Structural Confirmation:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and methanol group.
  • Elemental Analysis: Matches calculated values for C₈H₁₀N₂OS (MW: 182.24) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks.

Advanced Research Questions

Q. How are crystallographic techniques applied to resolve structural ambiguities?

  • X-ray Diffraction: Single-crystal X-ray analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds). For example, disordered fluorine atoms in derivatives are modeled with split occupancies .
  • Refinement: SHELX programs (SHELXL/SHELXS) refine structures against high-resolution data. SHELXPRO interfaces with macromolecular datasets for hydrogen bonding and torsion angle validation . Key Parameters:
  • R-factor < 0.05 for high-confidence models.
  • Hydrogen bonding distances (e.g., N–H⋯N: 2.02 Å) and intramolecular interactions (e.g., C–H⋯O: 2.24 Å) .

Q. What in vitro models evaluate the compound’s biological activity?

  • Anticancer Screening: NCI-60 human tumor cell line panel tests derivatives for GI₅₀ values. For example, hydrazone derivatives show log₁₀ GI₅₀ values of −6.68 against kidney cancer (UO-31) .
  • Enzyme Inhibition:
  • 5-Lipoxygenase (5-LOX): 89% inhibition at 10 µM.
  • EGFR Kinase: 63% inhibition at 10 µM, assessed via spectrophotometric assays .
    Methodological Considerations:
    • Use DMSO vehicle controls (<0.1% final concentration).
    • Dose-response curves (IC₅₀) generated with triplicate replicates.

Q. How is structure-activity relationship (SAR) analysis conducted to optimize bioactivity?

  • Derivatization Strategies:
  • Core Modifications: Introducing electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring enhances antitumor activity .

  • Side Chain Functionalization: Hydrazone derivatives improve cytotoxicity via hydrogen bonding with target proteins (e.g., tubulin) .
    Table 2: SAR Trends in Imidazo[2,1-b]thiazole Derivatives

    Substituent PositionModificationBiological Effect
    C5 (Methanol group)EsterificationReduced solubility, lower activity
    C2/C6 (Methyl groups)Replacement with ClImproved enzyme inhibition
    N-linked hydrazonesAromatic substituentsEnhanced anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.